![molecular formula C21H21FN6O B2889435 (3-氟苯基)(4-(6-((6-甲基吡啶-2-基)氨基)嘧啶-3-基)哌嗪-1-基)甲苯酮 CAS No. 1021038-58-3](/img/structure/B2889435.png)
(3-氟苯基)(4-(6-((6-甲基吡啶-2-基)氨基)嘧啶-3-基)哌嗪-1-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21FN6O and its molecular weight is 392.438. The purity is usually 95%.
BenchChem offers high-quality (3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和生物活性
Gökçe 等人 (2005) 的一项研究描述了一系列嘧啶酮衍生物的合成,包括与所讨论化合物相似的化合物,这些化合物被评估了其镇痛和抗炎活性。研究表明,其中一些衍生物表现出有效的镇痛活性,其疗效超过了乙酰水杨酸,而没有表现出非甾体抗炎药典型的的胃溃疡致病作用。该研究还深入探讨了这些化合物的构效关系,提供了对其潜在治疗应用的见解(Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005)。
新型化合物合成
在另一项研究中,Koza 等人 (2013) 报告了从特定的酯官能度开始合成新型嘧啶-4(5H)-酮衍生物。这些化合物包括与 (3-氟苯基)(4-(6-((6-甲基吡啶-2-基)氨基)嘧啶-3-基)哌嗪-1-基)甲苯酮相关的结构基序,经历了各种化学反应,导致形成稠合的嘧啶酮骨架。该研究突出了合成此类复杂分子和它们在药理学研究中的潜在用途的方法学进展(Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013)。
药理学潜力
Vacher 等人 (1999) 探索了一类新型的 5-HT1A 受体激动剂,其结构元素类似于所讨论的化学物质。他们的工作旨在提高这些化合物的口服生物利用度和激动活性。在化合物的结构中引入氟原子显着改善了其药理学特征,表明此类衍生物在治疗应用中的潜力,特别是在治疗抑郁症方面(Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, & Kleven, 1999)。
荧光逻辑门
Gauci 和 Magri (2022) 的一项研究开发了用作荧光逻辑门的化合物,其中包括与所讨论的分子相似的结构。这些化合物展示了基于溶剂极性变化在不同逻辑状态之间重新配置的能力,表明在分子电子学和传感技术中的潜在应用(Gauci & Magri, 2022)。
抗惊厥剂
Malik 和 Khan (2014) 合成并评估了一系列甲苯酮衍生物的抗惊厥活性。这些化合物与感兴趣的化合物相关,显示出作为钠通道阻滞剂的显着潜力,突出了其在治疗癫痫发作中的适用性,并加深了对其作用机制的理解(Malik & Khan, 2014)。
作用机制
Target of Action
The primary target of this compound is the TGF-beta receptor type-1 . This receptor is a transmembrane serine/threonine kinase that forms a non-promiscuous receptor for the TGF-beta cytokines TGFB1, TGFB2, and TGFB3 .
Mode of Action
It is known to interact with the tgf-beta receptor type-1 . The interaction likely involves the compound binding to the receptor, which could potentially alter the receptor’s activity or signaling.
Biochemical Pathways
This pathway plays a crucial role in many cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Pharmacokinetics
The compound’s pharmacokinetics would significantly impact its bioavailability, efficacy, and safety .
Result of Action
Given its target, it is likely to affect processes regulated by the tgf-beta signaling pathway, potentially leading to changes in cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target .
属性
IUPAC Name |
(3-fluorophenyl)-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c1-15-4-2-7-18(23-15)24-19-8-9-20(26-25-19)27-10-12-28(13-11-27)21(29)16-5-3-6-17(22)14-16/h2-9,14H,10-13H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRZFCZPTFMINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。